molecular formula C22H19N5O2S B3646745 4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B3646745
M. Wt: 417.5 g/mol
InChI Key: UMHMLLIVKMLYBQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and 1,2,4-triazole, both of which are aromatic heterocyclic compounds. It also contains a nitrobenzyl group and an ethylphenyl group. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The nitrobenzyl and ethylphenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The compound contains several aromatic rings (pyridine, 1,2,4-triazole, and the phenyl rings), which contribute to its stability. The nitro group is a strong electron-withdrawing group, which can influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and the aromatic rings. It could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar nitro group and the nonpolar aromatic rings .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a ligand, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The MSDS (Material Safety Data Sheet) for similar compounds suggest that they should be handled with care to avoid exposure .

Future Directions

Future research could explore the potential applications of this compound, such as its use in chemical synthesis or as a potential pharmaceutical compound .

Properties

IUPAC Name

4-[4-(4-ethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-2-16-3-7-19(8-4-16)26-21(18-11-13-23-14-12-18)24-25-22(26)30-15-17-5-9-20(10-6-17)27(28)29/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMLLIVKMLYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
4-{4-(4-ethylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

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